

A Technical Guide to Phenoxyethanol-d2 for Research Applications

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Compound of Interest		
Compound Name:	Phenoxyethanol-d2	
Cat. No.:	B1429334	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Phenoxyethanol-d2**, a deuterated analog of Phenoxyethanol, for its application in research and development. This document outlines its chemical properties, available product specifications from various suppliers, and detailed experimental protocols for its use as an internal standard in analytical methodologies.

Core Compound Specifications

Phenoxyethanol-d2, also known as 2-Phenoxyethanol-1,1-d2, is a stable isotope-labeled version of Phenoxyethanol. The deuterium labeling at the C1 position makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use can significantly improve the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample preparation and analysis.

A summary of quantitative data from various suppliers is presented in Table 1 for easy comparison.

Table 1: Product Specifications of **Phenoxyethanol-d2** from Various Suppliers



Supplier	Catalog Number	Chemical Purity	Isotopic Purity (atom % D)	Deuterated Position
Sigma-Aldrich	-	99% (CP)	98 atom % D	1,1-d2
Toronto Research Chemicals (via LGC Standards)	TRC-P297903	>95%	Not Specified	1,1-d2
MedChemExpres s	HY-B1729S	Not Specified	Not Specified	Not Specified
Clinivex	RCLST309792	Not Specified	Not Specified	1,1-dideuterio
CymitQuimica	-	Not Specified	Not Specified	Not Specified

Note: "Not Specified" indicates that the information was not readily available on the supplier's public documentation. Researchers are advised to request a Certificate of Analysis for detailed specifications.

Experimental Protocols

Phenoxyethanol-d2 is primarily utilized as an internal standard in bioanalytical and pharmacokinetic studies. The following protocols are derived from established methods for the analysis of Phenoxyethanol and can be adapted for the use of its deuterated analog.

Quantification of Phenoxyethanol in Biological Matrices using LC-MS/MS

This method is suitable for the determination of Phenoxyethanol in plasma, urine, and tissue homogenates.

- a. Sample Preparation:
- To 100 μL of the biological matrix (plasma, urine, or tissue homogenate), add 10 μL of Phenoxyethanol-d2 internal standard solution (concentration to be optimized based on the expected analyte concentration range).



- Perform protein precipitation by adding 300 μL of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- b. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm) is recommended.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in positive mode.
- MRM Transitions:
 - Phenoxyethanol: Q1/Q3 transition to be determined by direct infusion.
 - Phenoxyethanol-d2: Q1/Q3 transition to be determined by direct infusion (expected m/z shift of +2 compared to the unlabeled analyte).

Analysis of Phenoxyethanol in Cosmetics using GC-MS

This protocol is designed for the quantification of Phenoxyethanol in cosmetic formulations.



a. Sample Preparation:

- Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.
- Add 5 mL of a suitable solvent (e.g., methanol, ethanol) and 50 μL of the Phenoxyethanold2 internal standard solution.
- Vortex for 5 minutes to ensure complete dissolution/extraction.
- Centrifuge at 5,000 x g for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into a GC vial.
- b. GC-MS Conditions:
- GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm) is suitable.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- · Injection Mode: Splitless.
- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
- Ionization: Electron ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) or MRM.
- Monitored Ions:
 - Phenoxyethanol: Characteristic fragment ions to be determined from the mass spectrum.
 - Phenoxyethanol-d2: Characteristic fragment ions to be determined from the mass spectrum (expected m/z shifts).



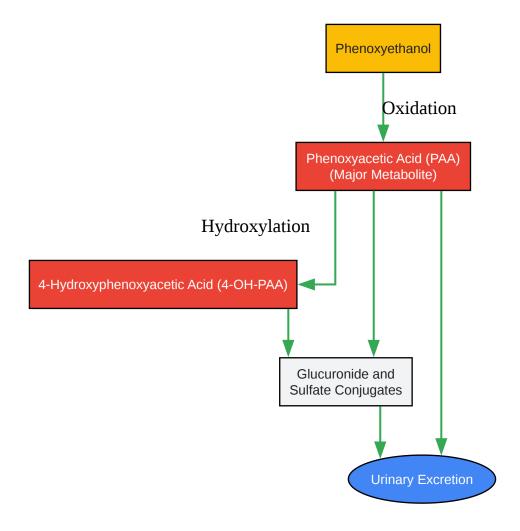
Visualizations

The following diagrams illustrate key concepts related to the use and analysis of Phenoxyethanol.



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Caption: LC-MS/MS experimental workflow for Phenoxyethanol quantification.



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Caption: Metabolic pathway of Phenoxyethanol in the body.

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